molecular formula C7H6ClIO B3043216 3-Chloro-2-iodoanisole CAS No. 791642-67-6

3-Chloro-2-iodoanisole

Cat. No.: B3043216
CAS No.: 791642-67-6
M. Wt: 268.48 g/mol
InChI Key: WQFUMVUVMDGCDB-UHFFFAOYSA-N
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Description

3-Chloro-2-iodoanisole is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is an aromatic compound with the molecular formula C7H6ClIO, featuring both chlorine and iodine substituents on an anisole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodoanisole typically involves halogenation reactions. One common method is the iodination of 3-chloroanisole using iodine and a suitable oxidizing agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Another approach involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-chloroanisole is coupled with an iodoarene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodoanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cross-Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride or sodium amide can be used as bases for nucleophilic substitution reactions.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Catalysts for Cross-Coupling: Palladium catalysts are frequently used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted anisoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-Chloro-2-iodoanisole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodoanisole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways are still under investigation, but its unique structure allows it to participate in a variety of chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    3-Chloroanisole: Lacks the iodine substituent, making it less reactive in certain cross-coupling reactions.

    2-Iodoanisole:

    3-Bromo-2-iodoanisole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness

3-Chloro-2-iodoanisole is unique due to the presence of both chlorine and iodine substituents on the anisole ring. This dual substitution imparts specific reactivity and properties that make it valuable in various chemical and biological applications.

Properties

IUPAC Name

1-chloro-2-iodo-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFUMVUVMDGCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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